3-Hydroxy-4-phenylpyran-2,5-dione
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Overview
Description
3-Hydroxy-4-phenylpyran-2,5-dione is a heterocyclic compound that belongs to the pyranone family. This compound is characterized by a six-membered ring containing both oxygen and carbon atoms, with a hydroxyl group at the third position and a phenyl group at the fourth position. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-phenylpyran-2,5-dione typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts are often used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale MCRs with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-phenylpyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-4-phenylpyran-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-phenylpyran-2,5-dione involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: A natural product with a similar pyranone structure, known for its skin-whitening and antimicrobial properties.
Maltol: Another pyranone derivative with antioxidant and flavor-enhancing properties.
Uniqueness
3-Hydroxy-4-phenylpyran-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8O4 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-hydroxy-4-phenylpyran-2,5-dione |
InChI |
InChI=1S/C11H8O4/c12-8-6-15-11(14)10(13)9(8)7-4-2-1-3-5-7/h1-5,13H,6H2 |
InChI Key |
JJBQGUUWJFMWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C(=O)O1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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